Product packaging for 3-Methyl-9H-fluorene(Cat. No.:CAS No. 2523-39-9)

3-Methyl-9H-fluorene

Cat. No.: B1359940
CAS No.: 2523-39-9
M. Wt: 180.24 g/mol
InChI Key: GVSRMRNALQEEEI-UHFFFAOYSA-N
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Description

3-Methyl-9H-fluorene (CAS 2523-39-9) is a high-purity organic building block of significant interest in advanced materials science, particularly for the development of nonlinear optical (NLO) materials and organic electronics. This compound features a fluorene backbone, a tricyclic aromatic hydrocarbon known for its rigid, planar structure and high fluorescence quantum yield, which is substituted with a methyl group at the 3-position . In research, this compound serves as a key precursor in the synthesis of complex organic molecules. Its derivatives are extensively explored in donor-acceptor (D-A) and donor-π-acceptor (D-π-A) architectural designs, which are crucial for intramolecular charge transfer (ICT) . This ICT is the fundamental mechanism that enhances the polarization and NLO performance of materials, making them suitable for high-tech applications in optical data storage, telecommunications, and photonic devices . Furthermore, fluorene-based cores are integral to the development of non-fullerene small molecule acceptors (SMAs) for organic solar cells and are known to contribute to high-performance polymers, dyes, and electroluminescent materials used in organic light-emitting diodes (OLEDs) . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12 B1359940 3-Methyl-9H-fluorene CAS No. 2523-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-9H-fluorene
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InChI

InChI=1S/C14H12/c1-10-6-7-12-9-11-4-2-3-5-13(11)14(12)8-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVSRMRNALQEEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
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DSSTOX Substance ID

DTXSID20179888
Record name 3-Methyl-9H-fluorene
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Molecular Weight

180.24 g/mol
Source PubChem
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CAS No.

2523-39-9
Record name 3-Methylfluorene
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Record name 3-Methylfluorene
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Record name 3-Methyl-9H-fluorene
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Record name 3-methyl-9H-fluorene
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Record name 3-METHYLFLUORENE
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Synthetic Methodologies and Derivatization Strategies for 3 Methyl 9h Fluorene and Its Analogues

Established Synthetic Pathways for 3-Methyl-9H-fluorene

The synthesis of this compound can be approached through several methods, primarily involving the introduction of a methyl group onto a pre-existing fluorene (B118485) core or the construction of the fluorene scaffold with the methyl group already in place.

Alkylation Approaches (e.g., Methylation of 9H-fluorene)

A common method for synthesizing this compound involves the alkylation of the parent compound, 9H-fluorene. ontosight.ai This can be achieved using various methylating agents. The acidity of the protons at the 9-position of fluorene makes this site particularly susceptible to nucleophilic substitution. asianpubs.org

Recent advancements have focused on developing more sustainable and efficient alkylation protocols. For instance, nickel-catalyzed sp³ C-H alkylation of 9H-fluorene using alcohols as alkylating agents has been reported. rsc.org This method is notable for its use of inexpensive and abundant alcohols and exhibits chemoselectivity. rsc.org The reaction proceeds through a radical pathway involving a 9-alkylidenefluorene intermediate. rsc.org Similarly, a ligand-free ruthenium-catalyzed direct sp³ C-H alkylation of 9H-fluorene with alcohols has been described, operating via the borrowing hydrogen concept. nih.govacs.org This process allows for the selective mono-C9-alkylation with primary alcohols, yielding good to excellent results. nih.govacs.org

While these methods primarily focus on alkylation at the C9 position, the synthesis of this compound specifically requires methylation on the aromatic ring. This is typically achieved through electrophilic substitution reactions on the fluorene ring, where the directing effects of the existing ring system guide the position of the incoming methyl group.

Regioselective Synthesis of Fluorene Scaffolds

Constructing the fluorene skeleton with the desired substitution pattern in a regioselective manner offers a powerful alternative to post-functionalization of the parent fluorene. A notable development in this area is a denitrogenative palladium-catalyzed cascade reaction for the modular and regioselective synthesis of polysubstituted fluorenes. nih.govrsc.orgsemanticscholar.org This method utilizes a hydrazone as a deciduous chelating group and a methylene (B1212753) synthon for the C-9 carbon. nih.govrsc.org The reaction of aryl iodides with 2-bromoarylaldehyde hydrazones in the presence of a palladium catalyst and norbornene leads to a broad range of fluorenes with complete regioselectivity. nih.govrsc.orgsemanticscholar.org This approach allows for the precise placement of substituents, such as the methyl group at the 3-position, by selecting appropriately substituted starting materials. rsc.org

Functionalization and Derivatization at Key Positions

The versatility of the fluorene scaffold lies in the ability to introduce a wide array of functional groups at specific positions, thereby tuning its properties for various applications.

Chemical Transformations at the 9-Position

The C-9 position of the fluorene ring is highly reactive due to the acidity of its benzylic protons. asianpubs.orgthieme-connect.de This makes it a prime site for a variety of chemical transformations.

Alkylation at the 9-position is a common strategy. As mentioned earlier, methods using nickel and ruthenium catalysts with alcohols as alkylating agents have been developed for efficient C9-alkylation. rsc.orgnih.govacs.org These reactions can be highly selective, leading to mono- or di-alkylation products depending on the reaction conditions. For example, fluorene can be alkylated at the 9-position with allyl bromide in the presence of potassium hydroxide (B78521) and potassium iodide in DMSO to yield 9,9-diallylfluorene (B2720662) in excellent yield. asianpubs.org

Beyond simple alkylation, the 9-position can be functionalized with other groups. For instance, Knoevenagel condensation with aldehydes can introduce a double bond at the 9-position, forming dibenzofulvene derivatives. mdpi.com This modification changes the hybridization of the C9 carbon to sp², leading to a more planar molecular structure and significantly altered physicochemical properties. mdpi.com Furthermore, treatment of (2,7-dibromo-9H-fluoren-9-ylidene)malononitrile with substituted acetylenes under Sonogashira coupling conditions results in functionalization at the 9-methylene position, where one of the cyano groups is replaced by an acetylide moiety. capes.gov.brresearchgate.net

A boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides provides a route to highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides. thieme-connect.de This reaction proceeds through a proposed allene (B1206475) carbocation intermediate. thieme-connect.de

Derivatization at Aromatic Ring Positions (e.g., C2, C7)

The C2 and C7 positions of the fluorene ring are electron-rich and thus susceptible to electrophilic substitution. asianpubs.org Halogenation, particularly bromination or iodination, at these positions is a common first step for further derivatization. mdpi.com The resulting halogenated fluorenes can then undergo various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. mdpi.com

For example, 2,7-dibromo-9-fluorenyl phosphaalkenes have been functionalized using heteroaromatic stannyl (B1234572) reagents. nih.govdiva-portal.org The steric hindrance from the bulky P-substituent can lead to different reactivities at the C2 and C7 positions, allowing for the synthesis of asymmetric derivatives. nih.govdiva-portal.org

The synthesis of novel symmetric fluorene-2,7-diamine derivatives has been achieved starting from 2,7-dinitrofluorene. nih.gov The nitro groups are reduced to amines, which can then be further functionalized. nih.gov

Strategies for Introducing Complex Moieties

More complex functionalities can be introduced onto the fluorene scaffold through various synthetic strategies. One approach involves the incorporation of fluorene groups into larger molecular architectures. For instance, multinuclear zinc-salophen complexes have been prepared where the incorporation of fluorene groups into the salicylidene moiety enhances their luminescence. rsc.org

Another strategy involves the direct introduction of fluorinated moieties, which can significantly alter the biological and physical properties of the molecule. nih.gov While direct fluorination of the fluorene ring can be challenging, methods for the introduction of fluoroalkyl groups onto aromatic systems have been developed. mdpi.comacs.orgmdpi.com These often involve radical processes or the use of specialized fluorinating reagents. nih.govrsc.org

The synthesis of fluorene-based amino acid esters and unnatural amino acid derivatives has also been reported, highlighting the potential for creating complex, bioactive molecules. researchgate.net

Green Chemistry Principles in Fluorene Synthesis

The growing emphasis on environmental stewardship has propelled the integration of green chemistry principles into the synthesis of complex organic molecules, including fluorene and its derivatives. rroij.com These principles advocate for methodologies that reduce waste, minimize the use of hazardous substances, improve energy efficiency, and maximize the incorporation of reactant atoms into the final product (atom economy). rroij.comacs.org In the context of synthesizing compounds like this compound, these principles are manifested through the development of innovative catalytic systems, the use of benign reagents, and the adoption of alternative energy sources.

A central tenet of green chemistry is the preference for catalytic reactions over stoichiometric ones, as catalysts can be used in small amounts and often recycled, thus minimizing waste. acs.org Research into fluorene synthesis has yielded several catalytic strategies that align with this principle. One notable advancement is the use of dual nickel- and iridium-photocatalyzed radical cascade bicyclization reactions to construct the fluorene framework. nih.gov This method is characterized by its high atom and step economy, mild reaction conditions under visible light, and the use of an earth-abundant metal (nickel), which provides a significant advantage over methods relying on precious metals. nih.gov Similarly, rhodium-catalyzed [2+2+2] cyclotrimerization has been explored for the regioselective synthesis of fluorenols, which are precursors to other fluorene derivatives. mdpi.com The development of noble-metal-free synthetic systems further underscores the move toward more sustainable and cost-effective chemical production. beilstein-journals.org

Another key area of green innovation is the replacement of hazardous reagents, particularly in oxidation reactions. The conversion of 9H-fluorenes to 9-fluorenones, a common transformation, traditionally employed stoichiometric amounts of toxic and environmentally damaging heavy-metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). researchgate.net Modern methods have shifted towards aerobic oxidation, which uses atmospheric oxygen as the ultimate oxidant. researchgate.netresearchgate.net These reactions can be performed under mild, ambient conditions, often catalyzed by a simple base like potassium hydroxide (KOH), and proceed with high yields and purity, thereby eliminating the need for hazardous reagents and simplifying workup procedures. researchgate.net

Table 1: Comparison of Traditional vs. Green Oxidation Methods for the 9H-Fluorene Moiety

Parameter Traditional Method Green Method (Aerobic Oxidation)
Oxidant Chromium trioxide (CrO₃), Potassium permanganate (KMnO₄)Molecular Oxygen (O₂) from air researchgate.netresearchgate.net
Reagents/Catalyst Stoichiometric amounts of heavy metalsCatalytic Potassium Hydroxide (KOH) researchgate.net
Reaction Conditions Often harsh conditionsAmbient temperature and pressure researchgate.net
Byproducts Significant toxic heavy metal wastePrimarily water
Environmental Impact High, due to toxic and hazardous wasteLow, utilizes a benign and abundant oxidant

The use of alternative energy sources is another cornerstone of green synthesis. Visible-light-induced photochemical reactions offer a powerful tool for synthesizing fluorenes without the need for catalysts, bases, or oxidants in some cases. researchgate.net By utilizing low-energy blue light, α-biaryldiazoacetates can be efficiently converted into fluorenes at room temperature, representing an operationally simple and energy-efficient pathway. researchgate.net The development of specific green photocatalysts, such as rare-earth coordination polymers, further enables efficient synthesis at room temperature using molecular oxygen as the oxidant. acs.org

Atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a critical metric in green chemistry. acs.org Methodologies that proceed via cascade or tandem reactions are particularly advantageous as they allow for the construction of complex molecules in a single operation, reducing the number of steps and the amount of waste generated. nih.gov The radical tandem bicyclization strategy to form the fluorene skeleton is a prime example of a process designed with high atom and step economy. nih.gov

Table 2: Selected Green Catalytic Strategies in Fluorene Synthesis

Strategy Catalyst System Key Green Advantages Reference(s)
Photoredox Catalysis Dual Nickel/IridiumUses visible light, high atom/step economy, mild conditions. nih.gov nih.gov
Catalytic Cyclotrimerization Rhodium (Rh) or Ruthenium (Ru) basedEfficient construction of the core aromatic system, regioselective. mdpi.com
Aerobic Oxidation Potassium Hydroxide (KOH)Uses air as the oxidant, avoids toxic heavy metals, simple workup. researchgate.net
Catalyst-Free Photochemistry Blue Light IrradiationEliminates catalyst, mild room temperature conditions. researchgate.net researchgate.net
Noble-Metal-Free Catalysis Cesium Carbonate (Cs₂CO₃) mediatedAvoids costly and potentially toxic precious metals. beilstein-journals.org beilstein-journals.org

Finally, the choice of solvent is a major focus, with a drive to replace hazardous organic solvents with more benign alternatives or to eliminate them entirely. skpharmteco.comsemanticscholar.org While many fluorene syntheses still employ common organic solvents, progress has been made in developing protocols that work in greener media or under solvent-free conditions, as seen in some aerobic oxidation methods where the product can be isolated without further purification using organic solvents. researchgate.net The exploration of ionic liquids as recyclable "green" catalysts and solvent systems also presents a promising future direction for the synthesis of fluorene-related structures and other heterocycles. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 3 Methyl 9h Fluorene

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds like 3-Methyl-9H-fluorene. thieme-connect.de In these reactions, an electrophile attacks the electron-rich benzene (B151609) rings, replacing a hydrogen atom. The regioselectivity of this substitution is governed by the electronic properties of the existing substituents. The fluorene (B118485) nucleus itself has preferred sites for electrophilic attack, and the presence of the methyl group at the 3-position further directs incoming electrophiles.

The methyl group (-CH₃) is an activating, ortho-, para-directing group. This means it increases the electron density of the aromatic ring it is attached to, making it more susceptible to electrophilic attack. Substitution is favored at the positions ortho and para to the methyl group. For this compound, the possible positions for substitution are C2 and C4 (ortho) and, to a lesser extent, positions on the other ring (C5, C6, C7). The most nucleophilic carbon atoms of the fluorene ring system are generally C2 and C7. aau.edu.et Therefore, the activating effect of the methyl group at C3 strongly directs incoming electrophiles to the C2 and C4 positions.

The general mechanism for EAS proceeds in two steps:

Formation of the Wheland Intermediate: The electrophile (E⁺) attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. The formation of this intermediate is the rate-determining step.

Proton Elimination: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. thieme-connect.de

For this compound, attack at the C2 and C4 positions leads to the most stable carbocation intermediates due to the combined electron-donating effects of the alkyl portion of the fluorene ring system and the methyl group.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound primarily occur at the C9 position, which is a benzylic carbon. The protons on this carbon are notably acidic (pKa ≈ 23 in DMSO) because the resulting carbanion, the 3-methyl-9-fluorenyl anion, is highly stabilized by resonance, with the negative charge delocalized over the aromatic system. aau.edu.et

This acidity allows for deprotonation by a sufficiently strong base (e.g., alkyllithium reagents like n-BuLi, or strong alkali hydroxides under phase-transfer conditions) to form the nucleophilic 3-methyl-9-fluorenyl anion. aau.edu.et This anion can then react with various electrophiles in a nucleophilic substitution reaction.

General Reaction Pathway:

Deprotonation: this compound + Base → 3-Methyl-9-fluorenyl Anion + Conjugate Acid

Nucleophilic Attack: 3-Methyl-9-fluorenyl Anion + Electrophile (e.g., R-X) → 9-Alkyl-3-methyl-9H-fluorene + Leaving Group

An alternative pathway for substitution at the C9 position involves the use of a fluorene derivative where a leaving group is already present, such as 9-chloro- or 9-bromo-3-methyl-9H-fluorene. These would undergo standard Sₙ1 or Sₙ2 reactions with nucleophiles. For instance, reactions involving 9-(chloromethyl)-9H-fluorene with nucleophiles proceed via substitution of the chloride. Similarly, propargylic alcohols of fluorene can react with nucleophiles under Lewis acid catalysis, proceeding through a propargylic carbocation at the C9 position. acs.org The methyl group at the C3-position has a negligible electronic effect on the reactivity at the distant C9 carbon in these substitution reactions.

Oxidation and Reduction Chemistry

Oxidative Transformations to Fluorenone Derivatives

The most common oxidative transformation of this compound involves the conversion of the methylene (B1212753) bridge (-CH₂-) at the C9 position to a carbonyl group (-C=O-). This reaction yields the corresponding ketone, 3-methyl-9H-fluoren-9-one. This oxidation is a characteristic reaction for the fluorene scaffold. scirp.orgresearchgate.net

A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), often in an alkaline medium. scirp.orgsciencepg.comscispace.com The reaction can also be achieved using air or molecular oxygen as the oxidant, sometimes facilitated by a catalyst. researchgate.net

The general mechanism in alkaline conditions involves the deprotonation of the fluorene at the C9 position to form the fluorenyl anion. This anion then reacts with the oxidant. For instance, with air as the oxidant, the fluorenyl anion is thought to react with oxygen to form a fluorenylperoxy anion intermediate, which then cleaves to form the ketone. researchgate.net

Table 1: Common Oxidation Reactions

Starting Material Oxidizing Agent/Conditions Product Reference
9H-Fluorene K₃[Fe(CN)₆] / Alkaline Medium 9H-Fluoren-9-one sciencepg.comscribd.com
9H-Fluorene KMnO₄ / Acidic or Alkaline Medium 9H-Fluoren-9-one scirp.orgscispace.com

Reductive Pathways

The primary reductive pathway for the this compound system involves the reduction of its oxidized form, 3-methyl-9H-fluoren-9-one. The carbonyl group of the fluorenone can be reduced back to a hydroxyl group, forming a secondary alcohol, 3-methyl-9H-fluoren-9-ol.

Commonly used reducing agents for this transformation are mild hydride donors such as sodium borohydride (B1222165) (NaBH₄). umn.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). umn.edu

General Reaction: 3-methyl-9H-fluoren-9-one + NaBH₄/EtOH → 3-methyl-9H-fluoren-9-ol

This reduction is a standard method for synthesizing fluorenol derivatives from their corresponding fluorenones. The reduction of a related fluorene derivative with LiAlH₄ has been reported to yield the corresponding 9-fluoren-9-ol. researchgate.net

Reaction Kinetics and Mechanistic Investigations

Kinetic Studies of Oxidation Reactions

Kinetic studies on the oxidation of the fluorene core provide significant insight into the reaction mechanism. Investigations using oxidants like potassium permanganate and potassium hexacyanoferrate(III) in alkaline media have been performed on fluorene and its halogenated derivatives. sciencepg.comscispace.comscribd.comsciencepublishinggroup.com

These studies consistently reveal several key features:

The reactions typically exhibit first-order kinetics with respect to the concentration of the oxidant (e.g., [MnO₄⁻] or [Fe(CN)₆³⁻]). sciencepg.comscispace.com

The reaction order is fractional with respect to the concentration of the fluorene substrate and the alkali (e.g., [OH⁻]). sciencepg.comscispace.com

This kinetic data suggests a multi-step reaction mechanism. A commonly proposed mechanism involves a pre-equilibrium step where an intermediate complex is formed between the fluorenyl anion and the active species of the oxidant. This is followed by a slower, rate-determining step where the intermediate decomposes to the products. scribd.comsciencepublishinggroup.com

Table 2: Kinetic Parameters for the Oxidation of Fluorene Derivatives by Alkaline Permanganate

Substrate Relative Rate Order Electronic Effect of Substituent Reference
Fluorene (Fl) > Fl-I > Fl-Br > Fl-Cl None (Reference) scispace.comsciencepublishinggroup.com
2,7-Diiodofluorene (Fl-I) < Fl Electron-withdrawing scispace.comsciencepublishinggroup.com
2,7-Dibromofluorene (Fl-Br) < Fl-I Electron-withdrawing scispace.comsciencepublishinggroup.com

The data clearly shows that electron-withdrawing groups on the fluorene ring decrease the rate of oxidation. scispace.comsciencepublishinggroup.com Based on this trend, it can be inferred that the electron-donating methyl group in this compound would increase the electron density at the C9 position, facilitating the formation of the fluorenyl anion and its subsequent oxidation. Consequently, the rate of oxidation for this compound is expected to be faster than that of unsubstituted 9H-fluorene under similar conditions.

Influence of Substituents on Reaction Rates

The reactivity of the fluorene system is significantly influenced by the nature and position of substituents on its aromatic rings. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can alter the rate of chemical reactions by modifying the electron density at the reaction center.

In the context of the fluorene framework, substituents can be broadly categorized based on their electronic influence. Electron-releasing groups, such as alkyl (e.g., methyl) and alkoxy groups, increase the electron density of the aromatic system, which can affect reaction rates. Conversely, electron-attracting groups, like nitro or halo groups, decrease the electron density.

A study on the kinetics of the borohydride reduction of 7-substituted 2-acetylfluorenes provides quantitative insight into these effects. The research demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate. Electron-releasing substituents were found to decrease the reaction rate, while electron-attracting substituents increased it. The rates were shown to correlate well with Hammett constants. For instance, in the reduction of substituted fluorenones, the presence of an electron-donating methoxy (B1213986) group (-OCH3) resulted in a slower reaction rate compared to the unsubstituted compound, whereas electron-withdrawing halogens (F, Cl, Br, I) progressively increased the rate.

The methyl group, as present in this compound, is an electron-donating group. Based on the established principles, it is expected to decrease the rate of reactions where the transition state is stabilized by electron-withdrawing effects, such as nucleophilic attack on a carbonyl group attached to the fluorene ring system. The data from the reduction of 3-substituted fluorenones confirms this trend, showing the methyl-substituted compound reacts slower than the unsubstituted fluorenone but faster than the methoxy-substituted one.

The transmission of these electronic effects is also dependent on the distance between the substituent and the reaction center. The fluorene system has been shown to transmit the electronic effects of substituents more effectively than the biphenyl (B1667301) system, which is attributed to the planarity of the fluorene molecule.

Fluorine, as a substituent, presents a unique case due to its high electronegativity (inductive effect) and ability to donate a lone pair of electrons (resonance effect). rsc.orgclockss.org Its influence can be complex, sometimes facilitating and other times inhibiting reactions depending on the specific mechanism. rsc.orgacs.org In electrophilic substitution on benzo[h]quinoline, the effect of a fluorine substituent on reaction rates was found to be complex and not simply predictable by its inductive and resonance effects alone. clockss.org

The following table presents the bimolecular rate constants for the borohydride reduction of various 3-substituted fluorenones, illustrating the influence of different substituents on the reaction rate.

Table 1: Bimolecular Rate Constants for the Reduction of 3-Substituted Fluorenones at 40°C
Substituent at Position 3Rate Constant (k₂ x 10³ dm³ mol⁻¹ s⁻¹)Electronic Effect
-OCH₃4.2Electron-Donating
-CH₃10.5Electron-Donating
-H23.6Reference (Unsubstituted)
-F41.6Electron-Withdrawing
-Cl99.2Electron-Withdrawing
-Br115.8Electron-Withdrawing
-I111.2Electron-Withdrawing

Acceptorless Dehydrogenation in Fluorene Systems

Acceptorless dehydrogenation (AD) is a chemical process in which hydrogen is removed from a substrate without the use of a sacrificial hydrogen acceptor (an external oxidant). This approach is of significant interest in green chemistry as it often generates only hydrogen gas as a byproduct. In the context of fluorene systems, AD has emerged as a powerful strategy for the C(sp³)–H functionalization of the methylene bridge at the C9 position of 9H-fluorene. researchgate.netrsc.org

This transformation typically involves a catalyst that facilitates the removal of two hydrogen atoms from the C9 position, forming a fluorenylidene intermediate. This reactive intermediate can then participate in various subsequent coupling reactions. A common application is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde or ketone via acceptorless dehydrogenation. researchgate.netamazonaws.com This carbonyl compound then reacts with the C9 position of fluorene, and the catalyst subsequently returns the "borrowed" hydrogen to complete the transformation, typically resulting in alkylation.

Various catalytic systems have been developed for the acceptorless dehydrogenation involving 9H-fluorene. These often employ transition metals. For example, ligand-free ruthenium homogeneous catalysts have been reported for the mono-alkylation of fluorene. researchgate.net Subsequently, 3d transition metals such as manganese, nickel, and zinc have also been utilized to catalyze the alkylation and alkenylation of 9H-fluorene with alcohols. researchgate.net

The general mechanism for the acceptorless dehydrogenative coupling of 9H-fluorene with an alcohol proceeds through several key steps:

The catalyst dehydrogenates the alcohol to form an aldehyde or ketone and a metal-hydride species. rsc.org

The fluorene molecule, often activated by a base, undergoes condensation with the newly formed carbonyl compound.

The resulting intermediate is then hydrogenated by the metal-hydride species, regenerating the catalyst and yielding the C9-functionalized fluorene product. rsc.orgamazonaws.com

This methodology allows for the synthesis of a wide range of 9-alkylated and 9-alkenylated fluorene derivatives under relatively mild conditions. researchgate.netrsc.org The process is atom-economical and avoids the use of stoichiometric organometallic reagents or pre-functionalized starting materials. The formation of fluorene derivatives as side products through "deep" dehydrogenation has also been observed in other catalytic systems, such as those used for liquid organic hydrogen carriers (LOHCs). rsc.org Furthermore, the intramolecular cyclodehydrogenation of diphenylmethane-based compounds represents another route to synthesize the fluorene core itself, proceeding through a vapor-phase catalytic dehydrogenation. google.comgoogle.com

Spectroscopic Characterization of 3 Methyl 9h Fluorene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-Methyl-9H-fluorene, the spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and aromatic protons.

The key expected signals for this compound are:

A singlet in the aliphatic region (around δ 2.4 ppm) corresponding to the three protons of the methyl group (-CH₃).

A singlet in the aliphatic region (around δ 3.8 ppm) for the two protons of the methylene bridge at the C9 position.

A complex series of multiplets in the aromatic region (δ 7.0–8.0 ppm) for the seven protons attached to the fluorene (B118485) backbone.

Data from closely related derivatives, such as 2,3-dimethyl-9H-fluorene, illustrate these characteristic features. The ¹H NMR spectrum of 9-(3-methylbenzylidene)-9H-fluorene, another derivative, further highlights the complexity of the aromatic region with signals appearing as doublets and multiplets between δ 7.26 and 7.78 ppm.

Interactive Data Table: ¹H NMR Data for Selected Fluorene Derivatives

CompoundSolventProton Assignment & Chemical Shift (δ, ppm)
2,3-dimethyl-9H-fluorene CDCl₃δ 2.42 (s, 3H), 2.47 (s, 3H), 3.77 (s, 2H), 6.99 (s, 1H), 7.32 (t, J=7.4 Hz, 1H), 7.40 (t, J=7.4 Hz, 1H), 7.49 (s, 1H), 7.58 (d, J=7.4 Hz, 1H), 7.79 (d, J=7.4 Hz, 1H)
3-cyanofluorene csic.esCDCl₃δ 7.99–7.90 (d, J=6.6 Hz, 1H), 7.78 (d, J=6.6 Hz, 1H), 7.62–7.53 (m, 2H), 7.50–7.34 (m, 3H), 4.02 (s, 2H)
(9H-fluoren-9-yl)urea uni-ruse.bgN/Aδ 7.83 (d, J=7.5 Hz, 2H), 7.54 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 6.52 (d, J=8.7 Hz, 1H), 5.79 (d, J=8.7 Hz, 2H), 5.64 (s, 2H)

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, providing information on the total number of carbons and their chemical environment (aliphatic, aromatic, carbonyl, etc.).

For this compound, the ¹³C NMR spectrum would display signals for the methyl carbon, the C9 methylene carbon, and the twelve carbons of the aromatic rings. The analysis of derivatives provides a practical reference for these assignments. For example, in 2,3-dimethyl-9H-fluorene, the methyl carbons appear around δ 18-22 ppm, the C9 methylene carbon at approximately δ 35.4 ppm, and the aromatic carbons in the δ 117-144 ppm range.

Interactive Data Table: ¹³C NMR Data for a Fluorene Derivative

CompoundSolventCarbon Chemical Shifts (δ, ppm)
2,3-dimethyl-9H-fluorene CDCl₃18.8, 21.4, 35.4, 117.9, 119.8, 125.0, 126.4, 126.6, 128.7, 133.8, 136.6, 139.1, 141.5, 142.0, 143.5

¹H NMR Analysis for Proton Environments

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and deducing structural information from fragmentation patterns.

GC/MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. This technique is widely used for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures. this compound (CAS 2523-39-9) has been analyzed using this method. nist.gov The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak [M]⁺ at m/z = 180, corresponding to its molecular weight. nih.gov The spectrum also displays fragment ions resulting from the loss of a methyl group ([M-CH₃]⁺) and other rearrangements, which are characteristic of the fluorene core. nist.govnih.gov Its isomers, such as 1-methyl-9H-fluorene, have been identified in environmental samples using GC/MS. d-nb.info

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and characterizing the structural features of a compound.

The IR spectrum of a compound like this compound is expected to show characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. Studies on related materials show this as a pronounced peak around 3060 cm⁻¹. copernicus.org

Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). copernicus.org

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

The IR spectrum of a closely related derivative, 3-Methyl-9-fluorenone, shows the powerful influence of functional groups. Its spectrum is dominated by a strong carbonyl (C=O) stretching absorption around 1710-1730 cm⁻¹, which is absent in this compound. nist.gov

Raman spectroscopy provides complementary information. For aromatic systems like fluorene, Raman spectra are typically characterized by strong bands corresponding to ring breathing modes. researchgate.net Studies of materials containing fluorene-like structures report two significant bands: the 'G' (graphitic) band around 1580 cm⁻¹ (related to sp²-hybridized carbon stretching) and the 'D' (disorder) band near 1350 cm⁻¹, which are indicative of the aromatic framework. d-nb.infocopernicus.org A band appearing at 1616 cm⁻¹ has been specifically ascribed to the fluorene moiety. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, is a fundamental tool for characterizing the electronic structure of conjugated systems like this compound and its derivatives. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic compounds) to higher energy molecular orbitals (π* orbitals). The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are sensitive to the molecular structure, including the nature and position of substituents on the fluorene core, as well as the solvent in which the spectrum is recorded.

The electronic spectrum of the parent 9H-fluorene molecule is characterized by several absorption bands in the UV region. A study by Mayneord and Roe in 1937 laid the groundwork for understanding its absorption properties. drugfuture.com The introduction of a methyl group at the 3-position, as in this compound, is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the electron-donating inductive effect of the methyl group, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

Detailed research findings on the UV-Vis spectroscopic data of specific derivatives of this compound provide insight into how different functional groups alter the electronic properties of the fluorene chromophore.

For instance, the synthesis and characterization of 3-methyl-(9'-fluorene)-spiro-5-(2,4-dithiohydantoin) revealed its UV-Vis absorption maxima in dimethyl sulfoxide (B87167) (DMSO). The observed absorption bands are located at 257 nm, 278 nm, and 287 nm. researchgate.net Similarly, a study on 3-methyl-9'-fluorenespiro-5-hydantoin involved its characterization using UV-Vis spectroscopy, among other techniques, although specific λmax values were not detailed in the abstract.

The electronic absorption spectra of fluorene derivatives are generally influenced by the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups. For example, the introduction of a benzothiazole (B30560) moiety at the 7-position and a diphenylamino group at the 2-position of a 9,9-didecylfluorene core results in a significant red shift of the absorption maximum to around 382 nm, indicating a strong intramolecular charge transfer (ICT) character. researchgate.net While not a direct derivative of this compound, this illustrates the profound effect of substituents on the electronic absorption properties of the fluorene system.

The following tables summarize the available UV-Vis absorption data for derivatives of this compound and related compounds for comparative purposes.

Table 1: UV-Vis Absorption Data for this compound Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
3-methyl-(9'-fluorene)-spiro-5-(2,4-dithiohydantoin)DMSO257, 278, 287Not Reported researchgate.net

Table 2: UV-Vis Absorption Data for Other Substituted Fluorenes for Comparison

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
9,9-Dimethyl-9H-fluoren-2-amine derivatives (SS1-SS5)Dichloromethane428-502 (Low Energy Band), 288-356 (High Energy Band)Not Reported in abstract nih.gov
(7-Benzothiazol-2-yl-9,9-didecylfluoren-2-yl)-diphenylamineHexane, THF, ACN~350-400 (First electronic transition)Not Reported in abstract researchgate.net
BIAN-Fluorene CopolymerNot Specified303, 314Not Reported researchgate.net

Computational and Theoretical Investigations of 3 Methyl 9h Fluorene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of fluorene-based compounds due to its balance of computational cost and accuracy. maplesoft.comarxiv.org

Electronic Ground State Structures and Geometry Optimization

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For fluorene (B118485) derivatives, functionals like B3LYP combined with basis sets such as 6-31+G(d,p) have been successfully employed to calculate optimized molecular geometries. acs.orgnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. nih.gov For instance, studies on similar fluorene-based azo compounds have used the B3LYP/6-31+G(d,p) level of theory to determine the optimized geometries of both cis and trans isomers. acs.orgnih.gov The accuracy of these optimized geometries is often validated by comparing theoretical results with experimental data, such as those from X-ray crystallography, where available. researchgate.net

Table 1: Example of Optimized Geometric Parameters Calculated with DFT (Note: This table is illustrative of the types of data obtained for fluorene derivatives from DFT calculations; specific data for 3-Methyl-9H-fluorene was not available in the searched results.)

ParameterFluorene (FL)trans-AzoFLcis-AzoFL
Bond Lengths (Å)
C-N-1.421.45
N=N-1.251.26
Bond Angles (º)
C-N=N-113.2119.8
Dihedral Angles (º)
C-N=N-C-180.04.8
Data derived from studies on bis(9H-fluoren-2-yl)diazene (AzoFL) using the B3LYP/6-31+G(d,p) method. nih.gov

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. worldscientific.comrsc.org This method is essential for predicting and understanding the optical properties of compounds like this compound, such as their absorption and emission spectra. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.gov For example, in studies of fluorene-based chromophores, TD-DFT calculations have been performed to assign experimental absorption bands and to understand the nature of the electronic transitions, such as π–π* or intramolecular charge transfer (ICT) transitions. nih.govacs.org The choice of functional and basis set, along with the inclusion of solvent effects (e.g., using the CPCM model), is critical for achieving good agreement between theoretical predictions and experimental spectra. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic properties and reactivity. taylorandfrancis.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. taylorandfrancis.com For fluorene derivatives, FMO analysis, often performed using DFT, reveals how structural modifications influence the electronic structure. mdpi.com For instance, in 9-aryl-9-methyl-9H-9-silafluorenes, the HOMO and LUMO were found to be predominantly located on the silafluorene moiety, indicating its dominant role in the molecule's electronic properties. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Gaps (Note: This is a representative table for fluorene derivatives; specific data for this compound was not found.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Chromophore SS1-5.10-2.452.65
Chromophore SS2-5.18-2.612.57
Chromophore SS3-5.25-2.482.77
Chromophore SS4-5.24-2.552.69
Chromophore SS5-5.20-2.502.70
Data for D-π-A chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, calculated at the B3LYP/6-31G(d,p) level. nih.gov

Application of Advanced Exchange-Correlation Functionals

The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions. maplesoft.com While standard functionals like B3LYP are widely used, more advanced functionals are continuously being developed to improve accuracy for specific properties or systems. arxiv.org These are often categorized in a hierarchy, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals. maplesoft.com For instance, meta-GGA functionals like rSCAN and r²SCAN have shown significant improvement in predicting NMR chemical shifts compared to GGAs. rsc.org Long-range corrected functionals, such as CAM-B3LYP and ωB97XD, are often employed for systems where charge-transfer excitations are important. researchgate.net The development of functionals based on machine learning, such as DM21, represents a new frontier, though challenges in their application for geometry optimization remain. arxiv.org The selection of an appropriate functional is a critical step in any DFT study, aiming to balance computational cost with the desired predictive accuracy for the properties of interest. maplesoft.com

Semiempirical Quantum Chemistry Methods (e.g., AM1, ZIndo)

Semiempirical quantum chemistry methods offer a computationally less expensive alternative to ab initio and DFT methods. google.com They simplify the complex equations of quantum mechanics by using parameters derived from experimental data. uni-muenchen.de Methods like Austin Model 1 (AM1) and Zerner's Intermediate Neglect of Differential Overlap (ZIndo) have been effectively used to study fluorene derivatives. optica.org

AM1 is often used for ground-state geometry optimization, providing a good starting point for more computationally intensive calculations. nih.govoptica.org For example, the ground-state geometries of some fluorene derivatives were optimized using the AM1 method before further analysis. optica.org

The ZIndo method, specifically ZINDO/S, is particularly well-suited for calculating electronic spectra and transition properties of large molecules. optica.org It is often used in conjunction with geometries optimized by other methods, like AM1. optica.org Studies on fluorene derivatives have shown that the ZINDO/S method, when applied to AM1-optimized geometries, can produce electronic spectra that are in good agreement with experimental data. optica.org These calculations help in assigning the nature and alignment of electronic transitions observed in absorption spectra. optica.org While less accurate than DFT, these semiempirical methods are valuable for their speed, allowing for the rapid screening of large molecules or for providing initial insights into their electronic structure. google.comresearchgate.net

Theoretical Studies on Molecular Conformations and Dynamics

Understanding the different shapes a molecule can adopt (conformations) and how it moves is crucial for linking its structure to its function. Theoretical studies on the conformations of fluorene-based systems, particularly oligomers and polymers, have been conducted to understand how chain arrangement affects electronic properties. researchgate.net

For oligofluorenes, computational methods have been used to identify preferred molecular conformations. researchgate.net It has been shown that different oligomer lengths tend to adopt specific chain arrangements. researchgate.net These conformational preferences can be distinguished by comparing theoretically calculated properties, such as UV-vis absorption spectra and NMR spectra, with experimental measurements. researchgate.net For instance, a combined theoretical and experimental approach on oligofluorenes used the OPBE exchange-correlation functional and ZINDO/S-CI calculations to show that trimers, pentamers, and heptamers each have a tendency to adopt a particular conformation. researchgate.net

Furthermore, theoretical models are used to design molecules with specific dynamic properties. In the field of light-driven molecular motors, for example, ab initio molecular orbital calculations have been used to design fluorene-based rotors. acs.org By modifying the structure, such as adding a bridging chain, theoretical calculations can predict how to control the rotational pathway and prevent unwanted backward steps, aiming for a motor with constant and unidirectional rotation. acs.org These studies highlight the power of theoretical calculations in predicting and understanding the complex relationship between molecular conformation, dynamics, and the macroscopic properties of materials.

Electronic Band Structure Calculations for Fluorene-Based Materials

While direct electronic band structure calculations for crystalline this compound are not extensively documented in the literature, the impact of substituents on the electronic properties of the fluorene core has been thoroughly investigated using theoretical methods like Density Functional Theory (DFT). These studies provide a strong basis for understanding how the methyl group in this compound is likely to influence its solid-state electronic properties, such as the band gap.

The methyl group is a weak electron-donating group. Theoretical studies on other substituted fluorenes demonstrate that electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO) with a less pronounced effect on the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap. For instance, a quantum-chemical investigation of polymers based on 3,6-dimethoxy-fluorene, which contains strong electron-donating methoxy (B1213986) groups, revealed that the HOMO energies were increased by approximately 0.4 eV and the ionization potentials were decreased by about 0.3 eV compared to the unsubstituted polyfluorene. nih.gov This modification is key to reducing the energy barrier for hole injection in organic light-emitting devices (OLEDs). nih.gov

DFT calculations on various fluorene derivatives designed for applications like perovskite solar cells have further elucidated these trends. The introduction of different functional groups allows for fine-tuning of the energy levels. For example, fluorene-based hole transport materials (HTMs) featuring methoxy-substituted triphenylamine (B166846) or carbazole (B46965) peripheral groups have been computationally analyzed to determine their electronic properties. rsc.org These studies show that the specific nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the electronic band gap. rsc.orgmdpi.com A computational study on halogen-substituted fluorene also highlighted the ability of substituents to modify the electronic characteristics and reactivity of the fluorene core. worldscientific.com

The table below summarizes the calculated electronic properties of several fluorene derivatives from various studies, illustrating the impact of different substituents on the HOMO-LUMO gap, which is an indicator of the material's band gap in the solid state.

Compound/DerivativeHOMO (eV)LUMO (eV)Optical Band Gap (eV)Computational MethodReference
Fluorene-Thiophene-Triphenylamine (V1)-5.14-2.652.55 (film)DFT/UPS rsc.org
Fluorene-Thiophene-Carbazole (V2)-5.44-2.922.66 (film)DFT/UPS rsc.org
trans-bis(9H-fluoren-2-yl)diazene (AzoFL)-5.62-2.692.93TD-DFT B3LYP/6-31+G(d,p) acs.org
Borylated Fluorene-Benzothiadiazole (4-B(C6F5)2)-6.28-3.872.18DFT/CV rsc.org
Poly(2,7-(3,6-dimethoxy-fluorene)) (PDMOF)-5.11-1.923.19DFT B3LYP (extrapolated) nih.gov

Based on these findings, it is predicted that the methyl group in this compound will slightly increase the HOMO level compared to unsubstituted fluorene, leading to a modest reduction in its electronic band gap. This effect is crucial for designing materials with tailored charge injection and transport properties.

Quantum-Chemical Simulation of Charge-Transfer Complexes

Quantum-chemical simulations are instrumental in understanding the formation and properties of charge-transfer (CT) complexes, where one molecule acts as an electron donor and another as an electron acceptor. The fluorene unit is a common component in such complexes due to its electron-rich aromatic system. The presence of a methyl group in this compound enhances its electron-donating character, influencing its interactions in CT complexes.

Theoretical studies on CT complexes involving fluorene derivatives provide insight into this behavior. For example, quantum-chemical simulations of CT complexes between 9H-fluoren-9-one derivatives (acceptors) and 9-Methyl-9H-carbazole (a donor) have been performed to analyze their structure and electronic properties. rudn.rudntb.gov.uaacs.org These studies, often combining DFT calculations with experimental data like X-ray diffraction, reveal the geometric arrangement and the degree of charge transfer between the donor and acceptor moieties. rudn.ru

The effect of methyl substitution on donor molecules has been explicitly studied in other aromatic systems. A combined experimental and theoretical investigation of CT cocrystals formed between benzene (B151609) derivatives and TCNQ acceptors showed that the introduction of a methyl group enhances the donor properties of the benzene ring. mdpi.com This enhancement not only affects the electronic interaction but can also lead to different crystal packing structures. mdpi.com By analogy, the methyl group on the this compound scaffold is expected to strengthen its donor capacity, leading to more stable CT complexes with suitable acceptors. This is often reflected in a lower ionization potential of the methylated donor and a bathochromic (red) shift in the CT absorption band.

Computational modeling of pairwise interactions in CT complexes, using methods like DFT and MP2, helps to rationalize the supramolecular structure and the balance of forces, such as π-π stacking and hydrogen bonding, which dictate the final crystal architecture. mdpi.commdpi.com

The table below presents data from computational studies on various charge-transfer complexes, highlighting key parameters that define the interaction between donor and acceptor molecules.

DonorAcceptorInteraction Energy (kcal/mol)Degree of Charge Transfer (δ)Computational MethodReference
Tetrathiafulvalene (TTF)C2TNF-COOH-0.07Raman/DFT mdpi.com
Tetrathiafulvalene (TTF)C2TNF-COOMe-0.14Raman/DFT mdpi.com
o-xyleneF4TCNQ-12.0 (endo)-DFT (wB97XD) mdpi.com
p-xyleneF4TCNQ-11.4 (endo)-DFT (wB97XD) mdpi.com

Theoretical Description of Inelastic Electron Tunneling (IET) Spectra

Inelastic Electron Tunneling (IET) spectroscopy is a powerful technique for probing the vibrational modes of single molecules. A theoretical description of IET spectra, typically based on DFT and non-equilibrium Green's function (NEGF) methods, is essential for interpreting experimental results. While no specific IET studies of this compound have been reported, theoretical investigations of related molecules provide a clear framework for predicting its IET signature.

The IET spectrum of a molecule is determined by its vibrational modes and the strength of the coupling between these vibrations and the tunneling electrons. Theoretical calculations of vibrational frequencies and intensities for polycyclic aromatic hydrocarbons (PAHs) and their derivatives offer a good approximation of the expected peak positions in an IET spectrum. nasa.gov For this compound, the spectrum would be dominated by the vibrational modes of the fluorene core, with additional distinct peaks arising from the methyl group.

Theoretical studies on methylated PAHs have shown that the methyl group introduces characteristic vibrational modes. researchgate.net The most prominent of these are the C-H stretching modes, which typically appear in a distinct region of the vibrational spectrum. For example, the aliphatic C-H stretching feature in methylated PAHs is found around 3.4 µm (approximately 2940 cm⁻¹). researchgate.net Other modes, such as methyl deformation (bending) vibrations, would also be present at lower frequencies.

DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. researchgate.netaip.org These calculated frequencies, when appropriately scaled, show good agreement with experimental data from infrared and Raman spectroscopy, which are closely related to IET spectra. nasa.gov The table below lists the primary vibrational modes of the parent fluorene molecule and the expected additional modes from the methyl group in this compound.

Vibrational ModeTypical Frequency Range (cm⁻¹)Associated GroupReference
Aromatic C-H Stretch3000 - 3100Fluorene Ring nist.gov
Aliphatic C-H Stretch (Asymmetric)~2960Methyl Group researchgate.net
Aliphatic C-H Stretch (Symmetric)~2870Methyl Group researchgate.net
Aromatic C=C Stretch1400 - 1600Fluorene Ring aip.orgnist.gov
Methyl Deformation (Asymmetric)~1450Methyl Group uantwerpen.be
Methyl Deformation (Symmetric)~1380Methyl Group uantwerpen.be
Aromatic C-H Out-of-Plane Bend730 - 870Fluorene Ring nist.govarxiv.org

The presence and intensity of these peaks in a theoretical IET spectrum would provide a unique fingerprint for identifying this compound in molecular junctions and for understanding its orientation and interaction with the electrode surfaces.

Applications in Materials Science and Advanced Technologies

Fluorene-Based Polymers and Copolymers

Polymers incorporating the fluorene (B118485) backbone are a significant class of materials in organic electronics and materials science. The C-9 position of the fluorene unit can be easily functionalized, which allows for the tuning of solubility, processability, and interchain interactions without significantly distorting the conjugated backbone. This feature makes fluorene-based polymers highly versatile.

The synthesis of high-performance polymers from 3-Methyl-9H-fluorene derivatives often involves creating monomers that can be polymerized into complex structures. A notable example is the monomer 9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene, also known as Biscresol Fluorene (BCF). buychemjapan.com This compound is a crucial raw material for producing high-performance polymers like polycarbonates, epoxy resins, and acrylic resins through condensation polymerization. buychemjapan.comnih.gov These polymers are prized for their high thermal stability and excellent optical properties, imparted by the rigid cardo-ring structure of the fluorene unit. nih.govjsegchemical.com

Another complex high-performance polymer incorporates the this compound structure directly into its backbone: poly(oxy(2-methyl-1,4-phenylene)-9H-fluoren-9-ylidene(3-methyl-1,4-phenylene)oxy-1,4-phenylenecarbonyl-1,3-phenylenecarbonyl-1,4-phenylene). ontosight.ai The inclusion of methyl-substituted phenylene and fluorene groups in this polymer enhances its thermal stability and optical characteristics, while carbonyl groups contribute to its mechanical strength and chemical resistance. ontosight.ai

The general synthesis of fluorene-based conjugated polymers often utilizes palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille coupling. aau.edu.etacs.org These methods allow for the creation of alternating copolymers by reacting dibromo-fluorene monomers with various aromatic co-monomers, such as thiophenes, phenylene derivatives, or carbazoles. aau.edu.etscispace.com Characterization of these polymers is typically performed using techniques like Nuclear Magnetic Resonance (NMR) for structural verification, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis (TGA/DSC) to assess thermal stability. uwa.edu.aucsic.es

Table 1: Properties of Selected this compound-Related Polymers

Polymer/Monomer Key Feature/Property Application Area Source(s)
9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene (BCF) Cardo structure monomer Raw material for high-performance resins (polycarbonates, epoxies) buychemjapan.comnih.govjsegchemical.com
Poly(oxy(2-methyl-1,4-phenylene)-9H-fluoren-9-ylidene(3-methyl-1,4-phenylene)...) High thermal stability, mechanical strength Aerospace, electronics, high-temperature coatings ontosight.ai

Fluorene-based polymers are renowned for their applications in optoelectronic devices due to their high photoluminescence quantum yields and excellent charge-carrier mobility. ossila.comumich.edu They are particularly noted as blue-light-emitting materials, a critical component for full-color displays and solid-state lighting. umich.edu The rigid and planar structure of the fluorene unit leads to a wide band-gap, resulting in blue emission. aau.edu.et

In the field of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs), fluorene copolymers are widely used as the emissive layer or as host materials for phosphorescent dopants. jfe-chem.combohrium.com For instance, copolymers of fluorene and carbazole (B46965) have been developed as hole-transporting materials in high-efficiency yellow phosphorescent OLEDs. bohrium.com The introduction of different co-monomers, such as thiophene (B33073) or phenylene, into the fluorene polymer backbone allows for the tuning of the emission color across the visible spectrum, from blue to green or yellow. researchgate.net

In the realm of organic solar cells, fluorene-based copolymers serve as electron-donor materials in bulk heterojunction (BHJ) devices. ntu.edu.sgnih.gov A novel conjugated polymer, (4-hexylphenyl)(3-methyl-7-(7-methyl-9,9-dioctyl-9H-fluoren-2-yl)-10H-phenoxazin-10-yl)methanone (PO1), was synthesized via Suzuki-Miyaura polycondensation for solar cell applications. scienceandtechnology.com.vn This polymer exhibited an optical bandgap of approximately 2.09 eV, making it a candidate for the active layer in solar cells. scienceandtechnology.com.vn Similarly, copolymers containing a 9-alkylidene-9H-fluorene unit have been developed to create low bandgap polymers, achieving power conversion efficiencies (PCEs) of up to 6.2% in BHJ solar cells when blended with a fullerene acceptor. acs.org

Table 2: Performance of Optoelectronic Devices Featuring Fluorene-Based Polymers

Device Type Polymer System Key Performance Metric Source(s)
Polymer Solar Cell 9-Alkylidene-9H-fluorene copolymer (PAFDTBT) with PC71BM Power Conversion Efficiency (PCE): 6.2% acs.org
Polymer Solar Cell Fluorene-thiophene copolymer with PC71BM PCE: 1.22% nih.gov
Yellow PHOLED N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) as HTL External Quantum Efficiency: 17.8% bohrium.com

Organic Thin-Film Transistors (OTFTs) are fundamental components of flexible and low-cost electronics. Fluorene-based polymers and oligomers are promising semiconductor materials for OTFTs due to their high charge carrier mobility and environmental stability. pkusz.edu.cnnih.gov For example, oligofluorene-thiophene derivatives have been synthesized and used in OTFTs, achieving hole mobilities as high as 0.12 cm²/V·s and demonstrating remarkable stability in air. pkusz.edu.cn New amorphous semiconducting copolymers containing fluorene and thiophene moieties have also been developed, reaching mobilities up to 5.4 x 10⁻⁴ cm²/V·s while in an amorphous state, which is beneficial for large-area device fabrication. researchgate.net

The strong fluorescence of fluorene-based polymers makes them excellent candidates for chemical sensors. researchgate.net The sensing mechanism often relies on fluorescence quenching upon interaction with an analyte. Fluorene-based conjugated microporous polymers (FCMPs) have been designed for the highly sensitive detection of nitroaromatic compounds, which are common explosives. researchgate.net One such polymer, FCMP3, which contains a triazine unit, showed high sensitivity for detecting nitrobenzene, 4-nitrotoluene, and 2,4-dinitrotoluene. researchgate.net Furthermore, novel polyaniline derivatives, including poly(9,9-dihexyl-9H-fluoren-2-amine), have been synthesized and demonstrated as multi-stimuli-responsive fluorescent chemosensors for detecting various acids and amines. uwa.edu.au

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Polymer Light-Emitting Diodes, Solar Cells)

Role as Building Blocks and Ligands in Organic Synthesis and Catalysis

Beyond polymerization, this compound and its derivatives serve as versatile building blocks for more complex molecules and as ligands in catalysis. The fluorene scaffold's unique electronic and steric properties are advantageous in these roles. mdpi.com

As a building block, 9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene is a prime example of a monomer used to construct high-value polymers and resins. buychemjapan.com Its synthesis, typically through the condensation of 9-fluorenone (B1672902) and a substituted phenol, leads to a rigid, cardo-type structure that imparts superior thermal and mechanical properties to the final material. nih.gov

In catalysis, the anionic form of fluorene (the fluorenyl anion) and its derivatives are used as ligands for transition metals. researchgate.net These fluorenyl-metal complexes have proven to be effective catalysts in various reactions, most notably olefin polymerization. researchgate.net For instance, 9,9-Bis(methoxymethyl)-9H-fluorene has been utilized as an internal electron donor ligand in Ziegler-Natta catalysts, leading to high activity levels and improved mechanical properties of the resulting polypropylene. evitachem.com The bulky nature of the fluorenyl ligand plays a crucial role in controlling the stereochemistry of the polymerization. Cobalt(III) catalysts supported by complex pentadentate ligands have also been used for the selective sp³ C-H alkylation of 9H-fluorene itself. rsc.org

Functional Materials for Diverse Technological Applications

The incorporation of the this compound moiety into various molecular architectures gives rise to a range of functional materials with applications beyond electronics. jfe-chem.com A primary application is in the formulation of specialized resins and polymers with enhanced properties. buychemjapan.com

9,9-Bis(3-methyl-4-hydroxyphenyl)fluorene (BCF) is marketed as a reforming agent and a raw material for functional resins. buychemjapan.comjsegchemical.com The defining feature of BCF is its "cardo" structure, where the bulky fluorene group is perpendicular to the polymer backbone. This structure restricts the rotational motion of the polymer chains, leading to materials with exceptionally high glass transition temperatures (Tg), excellent thermal stability, and good solubility. nih.gov These properties make BCF-based epoxy resins and polycarbonates suitable for applications requiring high heat resistance and optical clarity, such as in advanced composites, electronic components, and specialty optical films. ontosight.aijfe-chem.com

Environmental Fate and Transformation Studies of Fluorene Compounds

Degradation Pathways in Environmental Matrices

The degradation of 3-Methyl-9H-fluorene in the environment is expected to proceed through two main pathways: photodegradation, driven by sunlight, and biodegradation, mediated by microorganisms.

Photodegradation Mechanisms

The photochemical degradation of fluorene (B118485) compounds in aqueous media is a significant transformation process. For the parent compound fluorene, studies show that irradiation with UV light leads to its degradation. researchgate.net The primary mechanism involves the oxidation of the methylene (B1212753) bridge (C9 position). It is proposed that the absorption of UV radiation excites the molecule, leading to the formation of radical species that react with oxygen. This process results in the formation of an oxidized product. researchgate.netresearchgate.net

For this compound, a similar mechanism is anticipated. The primary site of photo-oxidation would be the C9 position, leading to the formation of 3-Methyl-9H-fluoren-9-one. Further degradation could involve the cleavage of the aromatic rings, although this is a slower process. The methyl group on the aromatic ring may also undergo slower photo-oxidation to alcohol, aldehyde, and eventually carboxylic acid functionalities. researchgate.net

Biodegradation Processes

Biodegradation by naturally occurring microorganisms is a crucial pathway for the removal of PAHs from the environment. While specific studies on this compound are scarce, the biodegradation of fluorene is well-documented and provides likely pathways. Various bacterial and fungal species have been identified as capable of degrading fluorene, including species of Pseudomonas, Arthrobacter, and the white-rot fungus Armillaria sp. researchgate.netresearchgate.net

Two primary initial metabolic attacks are proposed for fluorene:

Oxidation at the C9 position: This is the most common pathway, where the methylene bridge is oxidized to an alcohol (9-fluorenol) and subsequently to a ketone (9-fluorenone). researchgate.net

Dioxygenase attack on the aromatic rings: Bacteria can introduce two hydroxyl groups onto one of the aromatic rings, leading to the formation of a cis-dihydrodiol. This is a key step that precedes ring cleavage. researchgate.net

For this compound, it is hypothesized that microorganisms would initially oxidize the C9 position to form 3-Methyl-9H-fluoren-9-ol and then 3-Methyl-9H-fluoren-9-one. Subsequent degradation would involve dioxygenase-catalyzed attack on one of the aromatic rings, eventually leading to ring fission and mineralization. The methyl group itself can also be a site of metabolic attack, typically being oxidized to a carboxylic acid. researchgate.net However, the parent compound fluorene is not considered readily biodegradable, suggesting that its methylated derivatives may also persist in the environment. nite.go.jp

Transformation Products and Pathways

Based on the degradation mechanisms of the parent compound fluorene, several transformation products can be predicted for this compound. The initial oxidation at the C9 position is a key pathway, leading to the formation of ketones. researchgate.netresearchgate.net Subsequent degradation involves ring-opening products.

The proposed degradation pathway for this compound begins with the oxidation of the C9 carbon, followed by potential attack on the aromatic rings or the methyl group. The identification of this compound-9-carboxylic acid as a known chemical substance suggests it is a plausible metabolite or transformation product. epa.gov

Table 1: Potential Transformation Products of this compound

Product Name Chemical Formula Proposed Formation Pathway
3-Methyl-9H-fluoren-9-ol C₁₄H₁₂O Initial microbial oxidation of the C9 position.
3-Methyl-9H-fluoren-9-one C₁₄H₁₀O Photodegradation or further microbial oxidation of 3-Methyl-9H-fluoren-9-ol. researchgate.netresearchgate.net
This compound-9-carboxylic acid C₁₅H₁₂O₂ Microbial oxidation of the methyl group. epa.gov
Hydroxylated derivatives C₁₄H₁₂O Microbial dioxygenase attack on the aromatic rings.
Ring cleavage products Various Further microbial degradation following hydroxylation. researchgate.net

Factors Influencing Degradation Rates (e.g., pH, Temperature, Microbial Activity)

Several environmental factors can influence the rate at which this compound degrades.

pH: Studies on the photodegradation of the parent compound, fluorene, have shown that the degradation rate is not significantly affected by changes in pH within the acidic to basic range. researchgate.net This suggests that direct photodegradation of this compound may also be relatively independent of pH. However, pH can significantly impact microbial activity, with most degrading bacteria and fungi having optimal pH ranges for growth and enzymatic function.

Temperature: Temperature affects both photochemical reactions and biological processes. Generally, an increase in temperature will increase the rate of photodegradation. For biodegradation, temperature is a critical factor controlling microbial growth and metabolic rates. Each degrading microorganism has an optimal temperature for activity, and degradation rates will decrease significantly at temperatures outside this range.

Microbial Activity: The rate of biodegradation is directly dependent on the presence, abundance, and metabolic activity of capable microorganisms. researchgate.net Factors such as the availability of nutrients (nitrogen, phosphorus), oxygen levels (for aerobic degradation), and the presence of other organic compounds can all influence the microbial degradation of this compound. The presence of surfactants can also impact degradation by increasing the bioavailability of the compound to microorganisms. researchgate.net

Environmental Distribution and Persistence

This compound is introduced into the environment primarily through the incomplete combustion of organic materials and industrial activities. ontosight.ai Its physical and chemical properties dictate its distribution across different environmental compartments.

Environmental Compartments: Like other PAHs, this compound is found in the air, water, and soil. ontosight.ai Due to its low water solubility and a high octanol-water partition coefficient (log Kow of 4.5), it has a strong tendency to adsorb to particulate matter in the air, and to soil and sediment in aquatic systems. nih.gov This sorption behavior reduces its concentration in the water column but leads to its accumulation in solid matrices, which can act as long-term sinks.

Persistence and Bioaccumulation: The fluorene structure is known to be persistent in the environment. The parent compound is not readily biodegradable, indicating a potential for long-term persistence. nite.go.jp The addition of a methyl group is unlikely to significantly increase its degradability. Therefore, this compound is expected to be a persistent organic pollutant. ontosight.ai Its high log Kow value also indicates a significant potential for bioaccumulation in the fatty tissues of organisms. ontosight.ai The detection of the related isomer, 2-methylfluorene, in aquatic organisms supports the likelihood that methylated fluorenes can enter and move up the food chain. asianpubs.org

Table 2: Summary of Environmental Fate Parameters for this compound

Parameter Value / Description Implication Reference
Log Kow 4.5 High potential for adsorption to soil/sediment and bioaccumulation. nih.gov
Water Solubility Low (inferred from Log Kow) Low concentration in the aqueous phase; partitioning to organic matter. ontosight.ai
Biodegradability Likely low (inferred from fluorene) Persistence in the environment. nite.go.jp
Primary Environmental Sinks Soil and Sediment Long-term reservoir for the compound. ontosight.ai

Crystallographic Studies and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis of Fluorene (B118485) Derivatives and Co-crystals

Studies on various fluorene derivatives have revealed a range of crystal systems and space groups. For instance, the analysis of 3,9′-Bi(9H-fluorene), which features a linkage at the 3-position, shows an orthorhombic crystal system. researchgate.net In contrast, other derivatives, such as 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one, crystallize in a triclinic system. iucr.org The planarity of the fluorene system is often distorted due to packing effects or steric hindrance from bulky substituents. In 9,9-dimethyl-9H-fluorene, a twisting of the fluorene unit results in an inclination angle of 5.8(2)° between the two benzene (B151609) rings. researchgate.net Similarly, in 3,9′-Bi(9H-fluorene), the two fluorene moieties are arranged in a 'T' shape, with a significant dihedral angle of 78.57 (6)° between their mean planes. researchgate.net

Co-crystals, which are crystalline structures composed of two or more different molecules, have also been extensively studied. The co-crystallization of fluorene with molecules like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) leads to the formation of new crystalline phases with distinct structures driven by specific intermolecular interactions. researchgate.net

Table 1: Crystallographic Data for Selected Fluorene Derivatives

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersZRef.
3,9′-Bi(9H-fluorene)C₂₆H₁₈OrthorhombicP2₁2₁2₁a = 6.2260(1) Å, b = 8.3968(2) Å, c = 33.5357(7) Å4 researchgate.net
3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-oneC₂₉H₂₄OTriclinicP-1a = 9.7188(16) Å, b = 10.8189(18) Å, c = 11.5132(19) Å, α = 75.500(3)°, β = 68.681(3)°, γ = 84.315(3)°2 iucr.org
9,9-dimethyl-9H-fluoreneC₁₅H₁₄OrthorhombicIba2Parameters not provided in abstract8 researchgate.netmdpi.com
9,9-bis(hydroxymethyl)-9H-fluoreneC₁₅H₁₄O₂OrthorhombicP2₁2₁2₁Parameters not provided in abstract1 mdpi.com

Note: Detailed unit cell parameters for some compounds are located within the full publication text and supplementary materials.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of various non-covalent intermolecular interactions. rsc.org In fluorene derivatives, these interactions include hydrogen bonds, halogen bonds, π-stacking, and van der Waals forces, which collectively determine the final supramolecular architecture. rsc.orgresearchgate.net

Hydrogen Bonding

Although the parent fluorene molecule lacks classical hydrogen bond donors, derivatives incorporating functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH-) moieties can form strong intermolecular hydrogen bonds. mdpi.comnih.gov For example, in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, molecules are linked by strong O-H···O hydrogen bonds, forming distinct supramolecular motifs. mdpi.com Similarly, 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid forms centrosymmetric dimers in the solid state through O-H···O hydrogen bonding between the carboxyl groups. nih.gov

Weaker C-H···O and C-H···N hydrogen bonds are also frequently observed and play a significant role in stabilizing the crystal packing. researchgate.netmdpi.comnih.gov In 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the crystal structure is characterized by helical supramolecular strands linked by C-H···N bonds, with a donor-acceptor distance d(H···N) of 2.60 Å. mdpi.com Weak C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also common in stabilizing the crystal structures of fluorene compounds, as seen in 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one and 3,9′-Bi(9H-fluorene). researchgate.netiucr.org

Halogen Bonding and π-Stacking Interactions

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. oup.comnih.gov This interaction has been effectively utilized in the crystal engineering of fluorene derivatives. Co-crystals of fluorene and its heterocyclic analogues with 1,4-diiodotetrafluorobenzene are assembled through C–I···π halogen bonds. researchgate.net In other cases, halogen atoms can interact with other Lewis bases, such as the oxygen of a carbonyl group, as seen in the Br···O=C halogen bond found in a 9,9-disubstituted fluorene derivative bearing a phthalimidomethyl group. researchgate.net

π-stacking interactions, which occur between the aromatic systems of adjacent fluorene molecules, are another crucial factor in their crystal packing. rsc.org These interactions can manifest in various geometries, including face-to-face or offset arrangements. Hirshfeld surface analysis is a tool used to visualize and quantify these interactions; the absence of characteristic adjacent red and blue triangles on the shape-index map indicates a lack of π-π stacking. mdpi.com However, in many fluorene derivatives and their co-crystals, π-stacking is a dominant force, often working in concert with other interactions like halogen bonding to build the supramolecular assembly. oup.comresearchgate.net For instance, in the co-crystal of pyrene (B120774) and 1,4-DITFB, the structure is driven by both π-π stacking and halogen bonds. oup.com

Van der Waals Forces

Van der Waals forces are ubiquitous, non-specific attractive or repulsive forces between molecules. rsc.org While individually weak, their cumulative effect is significant in determining the close packing of molecules within a crystal, particularly for non-polar molecules or in cases where stronger, more directional interactions are absent. mdpi.comnih.gov In the crystal structure of 9,9-dimethyl-9H-fluorene, which lacks strong hydrogen or halogen bonding capabilities, van der Waals forces and weak C-H···π contacts are the primary interactions governing the molecular packing. mdpi.com Similarly, in layered crystal structures where steric hindrance from bulky substituents prevents interlayer hydrogen bonding or π-stacking, van der Waals forces are the main interactions stabilizing the stacking of the molecular layers. nih.goviucr.org Hirshfeld surface analysis often reveals that H···H contacts, a manifestation of van der Waals forces, can constitute the largest proportion of intermolecular interactions. mdpi.com

Co-crystallization Phenomena and Their Structural Implications

Co-crystallization is a powerful strategy in crystal engineering to modify the physical and chemical properties of a solid without altering the molecule itself. This is achieved by combining a target molecule with a second molecule, known as a co-former, in a specific stoichiometric ratio within a crystal lattice. oup.com The formation of co-crystals is driven by non-covalent interactions between the components, such as hydrogen or halogen bonds. researchgate.netoup.com

The study of fluorene co-crystals provides clear examples of how intermolecular interactions dictate supramolecular assembly. A notable example is the co-crystallization of fluorene with 1,4-diiodotetrafluorobenzene (1,4-DITFB). researchgate.net In this system, the primary driving force for co-crystal formation is the C–I···π halogen bond between the iodine atoms of 1,4-DITFB and the π-system of the fluorene molecule. This specific and directional interaction orients the molecules into a well-defined, alternating arrangement, creating a new crystalline solid with properties distinct from the individual components. researchgate.net

Structure Property Relationships in 3 Methyl 9h Fluorene Chemistry

Correlating Molecular Structure with Spectroscopic Signatures

The spectroscopic characteristics of 3-Methyl-9H-fluorene are intrinsically linked to its molecular architecture. The molecule consists of a fluorene (B118485) core, which is a rigid, planar polycyclic aromatic hydrocarbon, with a methyl group substituted at the 3-position. This structure dictates the response of the molecule in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). weebly.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are defined by the asymmetry introduced by the single methyl group. This results in a unique chemical environment for each carbon and proton, except for the two protons at the C9 position.

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns determined by their position relative to the methyl group and the bicyclic system. The methyl protons would appear as a singlet in the upfield region typical for aryl-methyl groups, while the methylene (B1212753) protons at the C9 position would also produce a singlet.

¹³C NMR: The spectrum would display 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The chemical shift of the C3 carbon would be influenced by the attached methyl group. The carbon of the methyl group itself would have a characteristic upfield signal. nih.govrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H bending vibrations.

The IR spectrum for the closely related compound, 3-Methyl-9-fluorenone, shows characteristic peaks that can be used for comparison. nist.gov

Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound (molar mass: 180.24 g/mol ) would exhibit a prominent molecular ion peak (M⁺) at m/z = 180. nih.govnist.gov The fragmentation pattern would be influenced by the stability of the fluorenyl cation. A significant fragment would be observed at m/z = 165, corresponding to the loss of the methyl group ([M-15]⁺), which forms a stable tropylium-like ion. nist.gov

Spectroscopic TechniqueStructural FeatureExpected Signature
¹H NMRAromatic ProtonsMultiple distinct signals in the aromatic region (δ 7-8 ppm)
¹H NMRC9 Methylene ProtonsSinglet (δ ~3.9 ppm)
¹H NMRC3 Methyl ProtonsSinglet (δ ~2.4 ppm)
¹³C NMRAromatic & Bridgehead CarbonsMultiple distinct signals in the aromatic region (δ 120-150 ppm)
¹³C NMRC9 Methylene CarbonSignal around δ ~37 ppm
IRAromatic C-H BondsStretching > 3000 cm⁻¹
IRAliphatic C-H BondsStretching < 3000 cm⁻¹
IRAromatic C=C BondsStretching ~1600-1450 cm⁻¹
Mass Spec (EI)Molecular Ion (M⁺)m/z = 180
Mass Spec (EI)Loss of Methyl GroupFragment at m/z = 165 ([M-CH₃]⁺)

Relating Structural Modifications to Photophysical Characteristics

The photophysical properties of fluorene derivatives, such as light absorption and emission, are governed by their extended π-conjugated electronic structure. acs.orgacs.org Modifications to this structure, even minor ones like the addition of a methyl group, can tune these characteristics.

The absorption and fluorescence spectra of fluorene derivatives correspond to π-π* electronic transitions within the conjugated system. mdpi.com The parent 9H-fluorene molecule exhibits strong blue fluorescence. The introduction of a methyl group at the 3-position in this compound acts as a weak electron-donating group. This substitution can lead to subtle changes in the photophysical properties compared to the unsubstituted fluorene. These changes include slight red-shifts (bathochromic shifts) in the absorption and emission maxima. beilstein-journals.org

The effect of substituents is highly position-dependent. For instance, functionalization at the C2 and C7 positions of the fluorene core generally has a more pronounced impact on the electronic and optical properties than substitution at other positions. mdpi.com Stronger electron-donating or electron-withdrawing groups can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), leading to substantial shifts in emission color and changes in fluorescence quantum yield. nih.govchem-soc.si For example, studies on various fluorene derivatives show that introducing different end units can significantly alter photophysical properties, with absorption maxima shifting based on the nature of the substituent. mdpi.com Nonsymmetrical fluorene derivatives often exhibit strong dependencies of their fluorescence spectra on solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Compound/ModificationEffect on Photophysical PropertiesReference Finding
Unsubstituted Fluorene CoreStrong blue fluorescence, high photoluminescence efficiency.Fluorene derivatives are known for high photoluminescence efficiency and good thermal stability. mdpi.com
Methyl Substitution (e.g., this compound)Weak electron-donating effect, may cause minor red-shift in absorption/emission.Electron-donating groups on a carbazole (B46965) moiety attached to a phosphafluorene oxide core cause a redshift in emission. beilstein-journals.org
Substitution with Strong Donor/Acceptor GroupsSignificant shifts in absorption/emission wavelengths, tuning of the energy gap.Symmetrical fluorene derivatives with different substituents at C2 and C7 positions show varied absorption maxima from 360 nm to 375 nm. mdpi.com
Extension of π-ConjugationRed-shift in absorption and emission, potential increase in quantum yield.Incorporating alkynyl moieties can lead to high fluorescence quantum yields (0.86-0.98). nih.gov

Impact of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are dictated by the interplay between the fluorene nucleus and the methyl substituent. The fluorene system has two main sites of reactivity: the acidic C9 methylene bridge and the aromatic rings.

Reactivity:

C9 Position: The protons on the C9 carbon are acidic due to the stabilization of the resulting fluorenyl anion by the aromatic system. This position is a common site for deprotonation and subsequent functionalization. mdpi.com

Aromatic Rings (Electrophilic Substitution): The fluorene rings can undergo electrophilic substitution reactions, such as Friedel-Crafts acetylation. researchgate.net The position of the methyl group in this compound significantly influences the regioselectivity of these reactions. As an electron-donating group, the methyl group activates the aromatic ring it is attached to and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). Studies on the acetylation of 9H-fluorene show that monoacetylation primarily yields a mixture of 2-acetyl and 4-acetyl-9H-fluorene. researchgate.net The presence of the methyl group at C3 would further favor substitution at the C2 and C4 positions.

Elimination Reactions: The stability of the fluorenyl carbanion makes fluorene derivatives interesting substrates for studying elimination reaction mechanisms, with reactions proceeding via E2 or E1cB pathways depending on the leaving group at the C9 position. rsc.org

Stability: Fluorene and its derivatives are generally characterized by high thermal stability, which is a crucial property for their application in organic electronics. mdpi.comresearchgate.net The introduction of substituents can influence this stability. While simple alkyl groups like the methyl in this compound have a modest impact, bulkier or more reactive functional groups can alter the molecule's thermal and chemical stability. For instance, fluorination of the fluorene core has been shown to enhance thermal stability. cognizancejournal.com The stability of the molecule after oxidation (p-doping) can also be significantly improved by adding stabilizing substituents. mdpi.com

Design Principles for Tunable Electronic and Optical Properties

The fluorene scaffold serves as a versatile platform for designing organic materials with tailored electronic and optical properties for applications like organic light-emitting diodes (OLEDs) and sensors. mdpi.comru.nl The properties of this compound can be systematically tuned by applying several key design principles.

Substitution at C2 and C7: The most effective strategy for tuning the optoelectronic properties of fluorene is the introduction of functional groups at the C2 and C7 positions. Attaching electron-donating groups (like amines) or electron-accepting groups (like benzothiazole (B30560) or cyano groups) can systematically control the HOMO and LUMO energy levels. nih.govmdpi.com This donor-acceptor (D-A) approach allows for precise tuning of the energy gap, which in turn determines the absorption and emission wavelengths (color) of the material. mdpi.com

Functionalization at C9: The C9 position is crucial for controlling the physical properties of fluorene-based materials. Attaching bulky alkyl or aryl groups at this position serves two primary purposes: it enhances solubility in common organic solvents and it prevents intermolecular aggregation (π-stacking). nih.govmdpi.com Aggregation can lead to undesirable emission characteristics and reduced device efficiency, so controlling it is critical for high-performance materials. mdpi.com

Extension of the π-Conjugated System: The electronic and optical properties can be further modified by extending the π-conjugation. This can be achieved by creating copolymers where fluorene units alternate with other aromatic units, or by attaching other conjugated systems to the fluorene core. mdpi.com20.210.105 This strategy generally leads to a red-shift in absorption and emission and can enhance charge transport properties.

Introduction of Heteroatoms: Incorporating heteroatoms like nitrogen (in carbazole groups) or silicon (in silafluorene derivatives) into the fluorene framework is another powerful design tool. researchgate.netmdpi.com These modifications can significantly alter the electronic structure, charge-transport characteristics, and photophysical behavior of the resulting materials. beilstein-journals.orgacs.org

In this context, this compound can be viewed as a starting block. Its methyl group provides a slight electronic perturbation and influences its solid-state packing, but the key positions for tuning (C2, C7, and C9) remain available for targeted chemical modification to create materials with precisely engineered properties. acs.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Methyl-9H-fluorene?

  • Methodological Answer : Synthesis typically involves multi-step Friedel-Crafts alkylation or halogenation followed by methyl group introduction. Key steps include:

Core Formation : Start with fluorene derivatives (e.g., 9H-fluorene) and introduce substituents via electrophilic aromatic substitution.

Methylation : Use methylating agents (e.g., methyl iodide) under controlled conditions (inert atmosphere, anhydrous solvents like THF).

Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include temperature (often 0–25°C), solvent polarity, and reaction time to minimize by-products like di-substituted isomers .

Reaction Step Conditions Key Reagents
Core Formation0–5°C, Ar atmosphereAlCl₃, aromatic precursors
MethylationRT, THFCH₃I, NaH
PurificationHexane/EtOAcSilica gel

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify C–H stretching (3050–3100 cm⁻¹) and aromatic ring vibrations (1600–1450 cm⁻¹).
  • NMR : 1^1H NMR shows methyl singlet (~δ 2.35 ppm) and fluorene protons (δ 7.2–7.8 ppm). 13^{13}C NMR confirms methyl carbon at ~δ 21 ppm.
  • GC-MS : Molecular ion peak at m/z 180 (C₁₃H₁₂) with fragmentation patterns matching fluorene derivatives .

Q. What are the key physical properties of this compound relevant to laboratory handling?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water; highly soluble in THF, DCM, and toluene.
  • Stability : Stable under inert conditions but prone to oxidation in air (store at 2–8°C in dark).
  • Melting Point : ~95–98°C (varies with purity).
    Safety protocols include using fume hoods and PPE due to potential irritancy .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction determines:
  • Dihedral Angles : Between aromatic rings (e.g., 71.97° in halogenated analogs).
  • Hydrogen Bonding : Intramolecular C–H⋯X (X = Cl, Br) interactions stabilize conformers.
  • Packing : Centroid distances (~4.22 Å) rule out π-π stacking in some derivatives.
    Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with software like SHELX .

Q. What strategies address contradictions in reported reactivity data for halogenated fluorenes?

  • Methodological Answer :
  • Controlled Replication : Standardize solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu).
  • By-Product Analysis : Use HPLC-MS to identify side products (e.g., di-halogenated species).
  • Computational Validation : DFT calculations predict regioselectivity and transition states.
    Cross-reference datasets from peer-reviewed journals and avoid non-validated commercial sources .

Q. How do electronic properties of this compound derivatives impact optoelectronic applications?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure λₐₕₛ (e.g., 250–300 nm) to estimate bandgap energy.

  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., -5.3 eV/-1.8 eV for fluorenes).

  • Device Fabrication : Test in OLEDs or phototransistors; optimize via substituent tuning (e.g., electron-withdrawing groups lower LUMO) .

    Derivative HOMO (eV) LUMO (eV) Application
    3-Methyl-5.4-1.9Organic LEDs
    3-Nitro-5.8-2.3Sensors

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Purity : Impurities (e.g., residual solvents) depress melting points.
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic).
  • Measurement Methods : Differential Scanning Calorimetry (DSC) vs. capillary tubes.
    Validate via recrystallization (≥99% purity) and DSC .

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Reactant of Route 1
3-Methyl-9H-fluorene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.